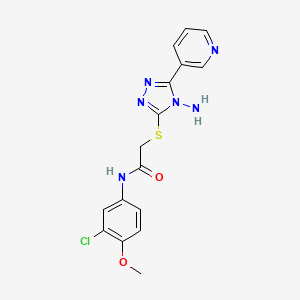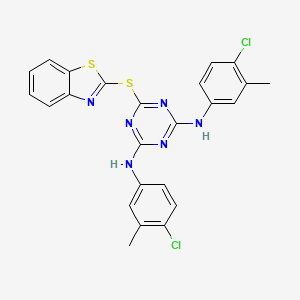![molecular formula C24H28N2O6 B12129889 5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129889.png)
5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one est une molécule organique complexe qui appartient à la classe des pyrrolones. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrrolone, un groupe furan-2-ylcarbonyl, un groupe 3-éthoxyphényl et une chaîne latérale morpholin-4-ylpropyle. La présence de ces divers groupes fonctionnels fait de ce composé un sujet d’intérêt majeur dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one peut être réalisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :
-
Formation du noyau pyrrolone : : Le noyau pyrrolone peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu’un dérivé d’acide aminé ou une dicétone. Cette étape nécessite généralement l’utilisation d’un acide ou d’une base forte comme catalyseur et est effectuée sous reflux.
-
Introduction du groupe furan-2-ylcarbonyl : : Le groupe furan-2-ylcarbonyl peut être introduit par une réaction d’acylation utilisant l’acide furan-2-carboxylique ou ses dérivés. Cette réaction est généralement effectuée en présence d’un agent de couplage, tel que la dicyclohexylcarbodiimide (DCC), et d’une base, telle que la triéthylamine.
-
Fixation du groupe 3-éthoxyphényl : : Le groupe 3-éthoxyphényl peut être fixé par une réaction d’alkylation de Friedel-Crafts utilisant le 3-éthoxybenzène et un agent alkylant approprié. Cette réaction est généralement effectuée en présence d’un catalyseur acide de Lewis, tel que le chlorure d’aluminium.
-
Incorporation de la chaîne latérale morpholin-4-ylpropyle : : La chaîne latérale morpholin-4-ylpropyle peut être introduite par une réaction de substitution nucléophile utilisant la 3-chloropropylmorpholine et un groupe partant approprié. Cette réaction est généralement effectuée en présence d’une base, telle que le carbonate de potassium.
Méthodes de production industrielle
La production industrielle du 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one implique la mise à l’échelle des voies de synthèse décrites ci-dessus en utilisant des réacteurs de grande taille et des conditions de réaction optimisées. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one : subit divers types de réactions chimiques, notamment :
-
Oxydation : : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle et du cycle furane. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
-
Réduction : : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle et du cycle furane. Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
-
Substitution : : Le composé peut subir des réactions de substitution nucléophile et électrophile, en particulier au niveau des cycles aromatiques et de la chaîne latérale morpholin-4-ylpropyle. Les réactifs courants comprennent les halogènes, les halogénoalcanes et les nucléophiles tels que les amines et les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques, trioxyde de chrome dans l’acide acétique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol, hydrure de lithium et d’aluminium dans l’éther.
Substitution : Halogènes (par exemple, chlore, brome) en présence d’un catalyseur acide de Lewis, halogénoalcanes en présence d’une base.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques, de cétones et d’époxydes.
Réduction : Formation d’alcools, d’alcanes et de dérivés furaniques réduits.
Substitution : Formation de dérivés halogénés, de produits alkylés et de dérivés morpholine substitués.
4. Applications de la recherche scientifique
Le 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one : présente un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes. Il sert de précurseur pour le développement de nouveaux matériaux et catalyseurs.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. Il est utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de diverses maladies, notamment le cancer, les maladies infectieuses et les troubles inflammatoires. Il est utilisé dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de produits pharmaceutiques et de produits agrochimiques. Il est utilisé comme intermédiaire dans la synthèse de colorants, de pigments et de polymères.
Applications De Recherche Scientifique
5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. It is used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
Le mécanisme d’action du 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes, aux récepteurs et à d’autres biomolécules, conduisant à la modulation de leur activité. Les principales voies impliquées comprennent :
Inhibition enzymatique : Le composé peut inhiber l’activité des enzymes impliquées dans les voies métaboliques, conduisant à la perturbation des processus cellulaires.
Liaison aux récepteurs : Le composé peut se lier aux récepteurs à la surface cellulaire ou à l’intérieur de la cellule, conduisant à l’activation ou à l’inhibition des voies de signalisation.
Expression génique : Le composé peut moduler l’expression génique en interagissant avec les facteurs de transcription et d’autres protéines régulatrices.
Comparaison Avec Des Composés Similaires
Le 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one : peut être comparé à d’autres composés similaires, tels que :
5-(3-méthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one : Ce composé possède un groupe méthoxy au lieu d’un groupe éthoxy, ce qui peut affecter sa réactivité chimique et son activité biologique.
5-(3-éthoxyphényl)-4-(thiophène-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one : Ce composé possède un cycle thiophène au lieu d’un cycle furane, ce qui peut influencer ses propriétés électroniques et ses interactions avec les biomolécules.
5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(pipéridin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one : Ce composé possède un cycle pipéridine au lieu d’un cycle morpholine, ce qui peut modifier ses propriétés pharmacocinétiques et pharmacodynamiques.
La singularité du 5-(3-éthoxyphényl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C24H28N2O6 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H28N2O6/c1-2-31-18-7-3-6-17(16-18)21-20(22(27)19-8-4-13-32-19)23(28)24(29)26(21)10-5-9-25-11-14-30-15-12-25/h3-4,6-8,13,16,21,28H,2,5,9-12,14-15H2,1H3 |
Clé InChI |
PYFDCTLTTOMWQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)

![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)

![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione](/img/structure/B12129874.png)
![2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129880.png)
![(5Z)-2-(3-chlorophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129900.png)
